molecular formula C5H7N3O B1315867 1-methyl-1H-pyrazole-4-carboxamide CAS No. 89280-01-3

1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B1315867
CAS RN: 89280-01-3
M. Wt: 125.13 g/mol
InChI Key: JHAHAUYJIIKYIC-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-carboxamide is a compound that falls under the category of pyrazole carboxamides . It has a molecular weight of 140.14 . The IUPAC name for this compound is 5-amino-1-methyl-1H-pyrazole-4-carboxamide .


Synthesis Analysis

The synthesis of 1-methyl-1H-pyrazole-4-carboxamide and its derivatives has been reported in several studies . These compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazole-4-carboxamide has been characterized using various techniques such as 1H NMR and 13C NMR . In molecular docking studies, certain derivatives of this compound have shown the ability to form hydrogen bonds with specific proteins .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Modified Synthesis Techniques: A study demonstrated an economical and efficient synthesis of variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones, highlighting a method that yields excellent results in a short time via microwave irradiation (Khan et al., 2005).
  • Facile Preparation of Derivatives: Another research focused on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide and its derivatives, showing the versatility of pyrazole-carboxamides in synthesizing pyrimidin-4(5H)-ones (Miyashita et al., 1990).

Anticancer Applications

  • Anticancer Agents and mTOR Inhibition: A study synthesized 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and evaluated them as anticancer agents, finding that some compounds showed promising activity against human cancer cell lines through apoptosis and mTOR inhibition (Reddy et al., 2014).

Antimicrobial and Antifungal Activity

  • Nematocidal and Fungicidal Activities: Pyrazole carboxamide derivatives have been identified for their potential in agrochemical applications, with some showing good nematocidal activity against Meloidogyne incognita and others demonstrating weak fungicidal activity (Zhao et al., 2017).
  • Mycobacterium Tuberculosis Inhibitors: Various synthesized 1-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides exhibited antitubercular activity, with specific compounds showing significant inhibition of Mycobacterium tuberculosis (Amaroju et al., 2017).

Structural Studies and Material Sciences

  • DNA-Binding Interaction and Anticancer Evaluation: Novel 1H-pyrazole-3-carboxamide derivatives were synthesized, and their interaction with DNA was explored to understand their antitumor mechanisms, revealing potential targets for anticancer drug development (Lu et al., 2014).

Future Directions

The future directions for 1-methyl-1H-pyrazole-4-carboxamide and its derivatives could involve further exploration of their antifungal activities . Some of these compounds have shown promising results against certain fungi, suggesting potential for further study .

properties

IUPAC Name

1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAHAUYJIIKYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561880
Record name 1-Methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-4-carboxamide

CAS RN

89280-01-3
Record name 1-Methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
A Zhang, Y Yang, Y Yue, K Tao, T Hou… - Chemistry & …, 2019 - Wiley Online Library
In continuation of our previous research on the development of novel pyrazole‐4‐carboxamide with potential antifungal activity, compound SCU2028, namely N‐[2‐[(3‐chlorophenyl)…
Number of citations: 8 onlinelibrary.wiley.com
S Du, Z Tian, D Yang, X Li, H Li, C Jia, C Che, M Wang… - Molecules, 2015 - mdpi.com
… Among them N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity against the seven …
Number of citations: 68 www.mdpi.com
L Qiao, PP Cai, ZH Shen, HK Wu, CX Tan… - Heterocyclic …, 2019 - degruyter.com
… , 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxa-mide (7a) and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide (…
Number of citations: 8 www.degruyter.com
XH Liu, L Qiao, ZW Zhai, PP Cai… - Pest management …, 2019 - Wiley Online Library
Background In recent years, carboxamide fungicides, targeting succinate dehydrogenase (SDH), have shown highly efficient and broad spectrum fungicidal activity. Structure–activity …
Number of citations: 83 onlinelibrary.wiley.com
Y Zhang, S Chan, R He, Y Liu, X Song, ZC Tu… - European Journal of …, 2022 - Elsevier
REarranged during Transfection (RET) is a validated target for anticancer drug discovery and two selective RET inhibitors were approved by US FDA in 2020. However, acquired …
Number of citations: 1 www.sciencedirect.com
PC Choudhary - Chemistry & Biology Interface, 2018 - search.ebscohost.com
A series of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives were synthesized through a facile and efficient synthetic methodology using pyrazole acid 4a, amine 5a-5v …
Number of citations: 0 search.ebscohost.com
Y Zhao, N Yang, Y Deng, K Tao, H Jin… - Journal of Agricultural …, 2020 - ACS Publications
… The antifungal result showed that compound SCU2028, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, was equivalent to the …
Number of citations: 17 pubs.acs.org
Z Lei, J Yao, H Liu, X Bai, X Gao, Q Pan… - Current Issues in …, 2022 - mdpi.com
… )-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide (6a 11 ) confirmed the structure of … )-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (6a 16 ) also affected the mycelial …
Number of citations: 1 www.mdpi.com
B Yu, S Zhou, L Cao, Z Hao, D Yang… - Journal of Agricultural …, 2020 - ACS Publications
Succinate dehydrogenase (SDH) is regarded as a promising target for fungicide discovery. To continue our ongoing studies on the discovery of novel SDH inhibitors as fungicides, …
Number of citations: 57 pubs.acs.org
B Luo, W Zhou, X Zhang, P Zhao, X Zhang… - Journal of Molecular …, 2023 - Elsevier
To promote the discovery and development of novel SDHIs fungicides, a series of novel pyrazole-4-carboxamides 4a-t and aromatic carboxamides 8a-i with a hydrazine scaffold were …
Number of citations: 2 www.sciencedirect.com

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